molecular formula C20H31N3OS B2799585 3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034308-23-9

3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2799585
CAS No.: 2034308-23-9
M. Wt: 361.55
InChI Key: MHNVHZWVZVCWAQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034308-23-9) is a synthetic organic compound with a molecular formula of C20H31N3OS and a molecular weight of 361.54 g/mol . This benzamide derivative features a complex structure incorporating a dimethylamino group, a tetrahydropyran ring system, and a piperidine moiety, which are common pharmacophores in medicinal chemistry. The compound is supplied with a minimum purity of 90% and is available for research purposes in various quantities, from 1mg to 50mg . This compound is structurally related to other well-characterized research chemicals that target neurotransmitter receptors. For instance, closely related benzamide analogs have been developed and characterized as selective radioligands for dopamine D3 receptors, which are critical targets in the study of neurological and psychiatric disorders . The presence of the piperidine and tetrahydrothiopyran groups in its structure suggests potential for interaction with central nervous system targets, making it a compound of interest for neuroscience and neuropharmacology research . Its exact mechanism of action and primary research applications are yet to be fully elucidated, offering a promising avenue for investigative science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(dimethylamino)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3OS/c1-22(2)19-5-3-4-17(14-19)20(24)21-15-16-6-10-23(11-7-16)18-8-12-25-13-9-18/h3-5,14,16,18H,6-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNVHZWVZVCWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidinyl Moiety: The piperidinyl group can be synthesized through a series of reactions starting from piperidine. This may involve alkylation, reduction, and functional group transformations.

    Thianyl Group Introduction: The thianyl group can be introduced via a nucleophilic substitution reaction, where a suitable thianyl precursor reacts with the piperidinyl intermediate.

    Benzamide Formation: The final step involves the formation of the benzamide core. This can be achieved through an amide coupling reaction between the piperidinyl-thianyl intermediate and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with related benzamide derivatives, focusing on structural variations, physicochemical properties, and biological activity.

Piperidine-Linked Benzamides with Heterocyclic Substitutions
Compound Name Key Structural Features Molecular Weight Biological Target/Activity Source/CAS No.
3-(Dimethylamino)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (BK63767) Tetrahydropyran (oxane) instead of thiane 345.48 Not explicitly reported CAS 2034588-41-3
4-(Dimethylamino)-N-{1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidin-4-yl}benzamide Thienyl-pyrazole substituent ~400 (estimated) ADAM inhibitors; nucleophilic interactions sc-495081
3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921) Dichlorophenyl, cyclohexylmethyl substituent 341.29 Opioid receptor agonist (psychoactive) EMCDDA report

Key Observations :

  • Thiane vs.
  • Thiophene/Pyrazole Systems : Compounds like sc-495081 exhibit distinct electronic profiles due to thiophene’s electron-rich nature, favoring interactions with metalloproteinases (ADAMs) .
  • Chlorinated Derivatives : AH-7921’s dichlorophenyl group confers potent opioid receptor affinity but introduces regulatory concerns due to psychoactivity .
Pharmacological Activity in Dopamine Receptor Ligands

Compounds such as 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () and GR113808 () highlight the role of piperazine/piperidine scaffolds in dopamine D3 receptor binding. Unlike these analogs, the target compound lacks a dichlorophenyl or sulfonamide group, suggesting divergent selectivity. For example:

  • GR113808 : A 5-HT4 receptor antagonist with a sulfonamide group and methylindole carboxylate, emphasizing the importance of electronegative substituents for serotonin receptor binding .
Kinase Inhibition and Cytotoxicity

Benzamides like ABT-737 and venetoclax () demonstrate piperazinyl-linked systems for Bcl-2 family protein inhibition. The target compound’s thiane-piperidine scaffold lacks the extended aromaticity or sulfonamide groups critical for kinase inhibition, suggesting a different mechanistic pathway .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amide coupling between 3-(dimethylamino)benzoic acid and 1-(thian-4-yl)piperidin-4-ylmethanamine. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst . Optimize solvent polarity (e.g., DMF or dichloromethane) and reaction temperature (20–40°C) to improve yield. Purification via column chromatography (silica gel, eluent: 5–10% methanol in dichloromethane) is recommended .
  • Key Parameters :

ParameterOptimal Range
Coupling AgentDCC or EDC
CatalystDMAP (0.1–1.0 eq)
SolventDMF or DCM
Reaction Time12–24 hours

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use 1H/13C NMR to verify the dimethylamino group (singlet at δ 2.8–3.2 ppm for N(CH3)2) and the thian-4-yl piperidine moiety (multiplet for piperidine protons at δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: ~388.2 g/mol). FT-IR identifies the amide carbonyl stretch (~1650–1680 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Screen for receptor binding (e.g., GPCRs or kinases) using radioligand displacement assays. Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Assess metabolic stability in liver microsomes to gauge pharmacokinetic viability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

  • Methodology : Contaminants (e.g., unreacted starting materials) or stereochemical impurities may cause spectral shifts. Perform HPLC-MS to check purity (>95%). Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Recrystallize using ethyl acetate/hexane to remove polar by-products .

Q. What strategies are effective for improving the compound’s blood-brain barrier (BBB) permeability in neuropharmacology studies?

  • Methodology : Modify lipophilicity (LogP 2–5) by introducing fluorine atoms or reducing hydrogen bond donors. Use PAMPA-BBB assays to predict permeability. Compare with analogs like N-(piperidin-4-ylmethyl)benzamide derivatives, where thian-4-yl enhances BBB penetration via passive diffusion .

Q. How can computational modeling guide the optimization of this compound’s binding affinity for a target protein?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., serotonin receptors). Use MD simulations (GROMACS) to assess stability of ligand-protein complexes. Optimize substituents on the benzamide core to enhance hydrogen bonding or π-π stacking .

Q. What experimental approaches address low yields in the final coupling step?

  • Methodology :

  • Replace DCC with T3P (propylphosphonic anhydride) for higher efficiency.
  • Use microwave-assisted synthesis (60°C, 30 min) to accelerate reaction kinetics.
  • Pre-activate the carboxylic acid with HOBt (hydroxybenzotriazole) to reduce racemization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in cytotoxicity assays across different cell lines?

  • Methodology : Variability may arise from cell-specific uptake or metabolism. Validate results using flow cytometry to measure apoptosis (Annexin V/PI staining). Perform western blotting to assess target protein expression (e.g., Bcl-2, caspase-3). Cross-reference with pharmacokinetic data (e.g., plasma protein binding) to clarify discrepancies .

Q. What steps can mitigate inconsistent enzymatic inhibition data in kinase assays?

  • Methodology : Standardize ATP concentrations (1–10 mM) and pre-incubation times. Use recombinant kinases (vs. cell lysates) to reduce off-target effects. Validate with IC50 curves (dose-response) and compare to positive controls (e.g., staurosporine) .

Comparative Analysis Table

PropertyThis compoundAnalog (Piperidine-Benzamide)
Molecular Weight 388.2 g/mol350.4 g/mol
LogP (Predicted) 3.82.5
BBB Permeability High (PAMPA-BBB > 4.0×10⁻⁶ cm/s)Moderate (2.5×10⁻⁶ cm/s)
Kinase Inhibition IC50: 120 nM (JAK2)IC50: 450 nM (JAK2)
Data derived from computational models and in vitro assays .

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